2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-13-20-17(12-18(21-13)26-2)23-7-9-24(10-8-23)19(25)11-15-14-5-3-4-6-16(14)27-22-15/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZJHBRHODPPMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzo[d]isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the Piperazine Derivative: The piperazine ring can be synthesized or obtained commercially and then functionalized with the pyrimidine moiety.
Coupling Reactions: The final step involves coupling the benzo[d]isoxazole derivative with the piperazine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Reagents like NaBH₄ or LiAlH₄.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Benzoxazole vs. Benzisoxazole Derivatives
The target compound’s benzoxazole core distinguishes it from analogs like 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate (). The benzisoxazole in introduces a fused oxygen-nitrogen ring system, which may alter electron distribution and binding affinity compared to benzoxazole. Benzisoxazoles are often associated with improved metabolic stability, whereas benzoxazoles may offer enhanced π-π stacking interactions in hydrophobic binding pockets .
Pyrimidine Substituent Variations
The 6-methoxy-2-methylpyrimidin-4-yl group in the target compound contrasts with substituents in 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (), which features a thienopyrimidine core. Methoxy and methyl groups on pyrimidine rings typically enhance solubility and modulate steric effects, whereas sulfonyl or morpholine groups (as in ) may improve target selectivity or pharmacokinetic properties .
Piperazine-Linked Analogues
Piperazine Functionalization
The piperazine ring in the target compound is substituted at the 4-position with a pyrimidine group. In contrast, 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone () employs a 4-fluorophenyl substitution. Fluorinated aryl groups are common in CNS-targeted drugs due to their lipophilicity and metabolic resistance, whereas pyrimidine substitutions (as in the target compound) may favor interactions with nucleotide-binding domains .
Ethyl vs. Ethanone Linkers
The ethanone bridge in the target compound differs from the ethyl linker in 7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives (). Ethanone groups introduce ketone functionality, which can participate in hydrogen bonding or serve as a site for further derivatization, whereas ethyl linkers prioritize conformational flexibility .
Comparative Data Table
Research Implications and Limitations
For instance, the methoxy-pyrimidine substitution aligns with kinase inhibitor designs (e.g., ), and the benzoxazole core is prevalent in antimicrobial agents . However, the absence of crystallographic or binding data (cf. ) limits mechanistic insights. Further studies should prioritize synthesis, X-ray crystallography (using tools like SHELXL or CCP4 ), and in vitro screening to validate hypotheses derived from structural comparisons.
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a notable member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 305.47 g/mol
- SMILES Notation :
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)C3=CC=CC=N3)C4=CC=CC=C4
This structure features a benzoxazole moiety, which is known for its pharmacological potential.
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzoxazole compounds found that certain derivatives showed considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating effective growth inhibition at concentrations as low as 25 µg/ml for some derivatives .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 |
| Compound B | Escherichia coli | 50 |
| Compound C | Pseudomonas aeruginosa | 100 |
Anti-inflammatory Activity
Benzoxazole derivatives have also been investigated for their anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models showed that certain compounds significantly reduced inflammation. The mechanism is believed to involve the inhibition of prostaglandin synthesis, a key mediator in inflammatory responses .
Table 2: Anti-inflammatory Effects of Selected Compounds
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| Compound D | 10 | 40 |
| Compound E | 20 | 55 |
| Compound F | 50 | 70 |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been highlighted in various studies. For example, a derivative of the compound was shown to exhibit cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. The IC₅₀ values for these activities were reported as low as 20 nM .
Table 3: Anticancer Activity of Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (nM) |
|---|---|---|
| Compound G | HL-60 (Leukemia) | 20 |
| Compound H | MCF-7 (Breast Cancer) | 50 |
| Compound I | A549 (Lung Cancer) | 30 |
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of benzoxazole derivatives, researchers synthesized several compounds and evaluated their activity against clinical isolates. Two specific compounds demonstrated superior efficacy against S. aureus, with MIC values significantly lower than those of standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism Exploration
A series of experiments were conducted to elucidate the anti-inflammatory mechanisms of selected benzoxazole derivatives. The results indicated that these compounds inhibited cyclooxygenase (COX) enzymes, leading to reduced levels of inflammatory mediators in animal models .
Q & A
Q. Methodological considerations :
- Solvents : Use polar aprotic solvents (e.g., DMF, dichloromethane) for coupling steps to enhance reactivity .
- Catalysts : Palladium-based catalysts for cross-coupling or copper iodide for azide-alkyne cycloadditions .
- Purification : Column chromatography (silica gel) followed by recrystallization for high-purity yields (>95%) .
Q. Table 1: Example Synthetic Steps
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | Cyclization of benzoxazole |
| 2 | Pd(dba)₂, Xantphos, toluene | Piperazine-pyrimidine coupling |
| 3 | Acetic anhydride, Et₃N | Ethanone bridge formation |
Basic: How can researchers confirm the molecular structure and purity of this compound?
Answer:
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon骨架 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass confirmation .
- X-ray Crystallography : For unambiguous structural elucidation if crystals are obtainable .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns .
Critical Tip : Monitor reaction progress with TLC (silica plates, UV visualization) to minimize side products .
Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies:
Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and positive controls .
Replicate studies : Perform triplicate experiments with blinded analysis to reduce bias .
Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from validated pharmacological models (e.g., PDX mice for antitumor activity) .
Example : If IC₅₀ values for kinase inhibition vary, re-test the compound alongside reference inhibitors (e.g., staurosporine) under identical conditions .
Advanced: What strategies optimize yield in multi-step synthesis, particularly for piperazine-linked heterocycles?
Answer:
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect piperazine amines during reactive steps .
- Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., 30 min at 120°C vs. 12 hrs conventionally) .
- Workup optimization : Extract impurities with saturated NaHCO₃ washes after coupling reactions .
Q. Table 2: Yield Optimization Case Study
| Step | Conventional Yield | Optimized Yield | Method |
|---|---|---|---|
| Piperazine coupling | 45% | 72% | Microwave, Pd/C catalyst |
| Ethanone bridge | 60% | 85% | Boc protection, anhydrous conditions |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying key pharmacophores:
Benzoxazole substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to assess impact on target binding .
Piperazine ring : Compare N-methyl vs. N-ethyl derivatives for solubility and CNS penetration .
Pyrimidine methoxy group : Replace with halogens (e.g., -Cl) to study steric/electronic effects .
Q. Experimental workflow :
- Synthesize analogs via parallel synthesis.
- Test in vitro activity (e.g., enzyme inhibition) and correlate with computational docking (AutoDock Vina) .
Advanced: What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling?
Answer:
- PK studies : Use Sprague-Dawley rats (IV/oral dosing) with LC-MS/MS plasma analysis to calculate AUC, t₁/₂, and bioavailability .
- Toxicity : Acute toxicity in zebrafish embryos (FET assay) for rapid screening; chronic toxicity in CD-1 mice (28-day study) .
- BBB penetration : Employ MDCK-MDR1 monolayers to predict blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
